
1,2,4-Trimethoxybenzene: A Versatile Building
Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

Cat. No.: B152335 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
1,2,4-Trimethoxybenzene is a highly valuable and versatile aromatic organic compound that

serves as a key building block in the synthesis of a wide array of complex molecules.[1][2] Its

utility spans across various sectors of the chemical industry, including pharmaceuticals,

fragrances, and dyes.[1] The strategic placement of three electron-donating methoxy groups on

the benzene ring renders it particularly reactive towards electrophilic substitution, making it an

ideal starting material for the construction of polysubstituted aromatic systems. This technical

guide provides a comprehensive overview of the physicochemical properties, key synthetic

applications, and detailed experimental protocols involving 1,2,4-trimethoxybenzene.

Physicochemical Properties
1,2,4-Trimethoxybenzene is a colorless to pale yellow liquid or a white to off-white crystalline

solid at room temperature, possessing a faint, sweet floral odor.[3] It is soluble in common

organic solvents like ethanol and ether, but shows limited solubility in water.[3] The compound

is generally stable under ambient conditions.[1]

Table 1: Physicochemical Data of 1,2,4-Trimethoxybenzene
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Property Value Reference

Molecular Formula C₉H₁₂O₃ [4]

Molecular Weight 168.19 g/mol [5]

CAS Number 135-77-3 [5]

Appearance

Colorless to pale yellow liquid

or white to off-white crystalline

solid

[3]

Boiling Point 99-100 °C [2]

Melting Point -11 °C [3]

Density 1.130 - 1.135 g/cm³ at 20 °C [2]

Refractive Index 1.5310 - 1.5350 at 20 °C [4]

Solubility
Soluble in organic solvents,

limited solubility in water
[3]

Core Synthetic Applications
The electron-rich nature of the aromatic ring in 1,2,4-trimethoxybenzene dictates its reactivity,

making it an excellent substrate for various electrophilic aromatic substitution reactions. These

reactions are pivotal in the synthesis of valuable intermediates for pharmaceuticals and other

fine chemicals.

Formylation Reactions: Vilsmeier-Haack and
Gattermann Reactions
Formylation, the introduction of a formyl group (-CHO), is a crucial transformation in organic

synthesis. 1,2,4-trimethoxybenzene can be efficiently formylated to produce 2,4,5-

trimethoxybenzaldehyde, a key intermediate in the synthesis of several bioactive compounds.

[6]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich

aromatic compounds. The reaction employs a Vilsmeier reagent, typically formed from N,N-
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dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as the electrophile.

1,2,4-Trimethoxybenzene

Iminium Salt
Intermediate

Electrophilic
Aromatic Substitution

Vilsmeier Reagent
(DMF, POCl₃) 2,4,5-Trimethoxybenzaldehyde

Hydrolysis

H₂O

Click to download full resolution via product page

Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene.

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,4-Trimethoxybenzene

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-

dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents)

dropwise to the stirred DMF, maintaining the temperature below 5 °C. Allow the mixture to

stir at this temperature for 30 minutes to form the Vilsmeier reagent.[1]

Reaction with 1,2,4-Trimethoxybenzene: Dissolve 1,2,4-trimethoxybenzene (1.0

equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

[1]

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer

Chromatography (TLC).

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to hydrolyze the

intermediate iminium salt.[1] Neutralize the solution with a saturated aqueous solution of

sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x

50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,4,5-trimethoxybenzaldehyde.

The Gattermann reaction provides an alternative route to formylate aromatic compounds using

a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis

acid catalyst.[7][8] A safer modification, known as the Adams modification, generates HCN in

situ from zinc cyanide (Zn(CN)₂).[7]
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Gattermann formylation of 1,2,4-trimethoxybenzene.

Experimental Protocol: Gattermann Reaction (Adams Modification)

Reaction Setup: To a stirred solution of 1,2,4-trimethoxybenzene (1.0 equivalent) in a

suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane) under a nitrogen

atmosphere, add zinc cyanide (Zn(CN)₂) (1.2 equivalents).

Introduction of HCl: Cool the mixture in an ice bath and pass a stream of dry hydrogen

chloride (HCl) gas through the solution for 1-2 hours.

Reaction Progression: Allow the mixture to stir at room temperature overnight. Monitor the

reaction by TLC.

Work-up and Isolation: Decompose the reaction mixture by adding ice water. The resulting

aldimine hydrochloride will precipitate. Filter the solid and hydrolyze it by heating with water

to obtain the aldehyde. Extract the aqueous solution with an organic solvent, dry the organic

layer, and concentrate to get the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://en.wikipedia.org/wiki/Gattermann_reaction
https://collegedunia.com/exams/gattermann-reaction-chemistry-articleid-708/1000
https://en.wikipedia.org/wiki/Gattermann_reaction
https://www.benchchem.com/product/b152335?utm_src=pdf-body-img
https://www.benchchem.com/product/b152335?utm_src=pdf-body
https://www.benchchem.com/product/b152335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Purify the crude 2,4,5-trimethoxybenzaldehyde by recrystallization or column

chromatography.

Friedel-Crafts Reactions
The high electron density of the 1,2,4-trimethoxybenzene ring makes it an excellent substrate

for Friedel-Crafts acylation and alkylation reactions, allowing for the introduction of various

functional groups.

Friedel-Crafts acylation introduces an acyl group to the aromatic ring using an acyl halide or

anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This

reaction is a key step in the synthesis of various ketones.

1,2,4-Trimethoxybenzene

Acylated Product
(e.g., 2,4,5-Trimethoxyacetophenone)Acyl Halide (RCOCl)

Lewis Acid (AlCl₃)

Catalyst

Click to download full resolution via product page

Friedel-Crafts acylation of 1,2,4-trimethoxybenzene.

Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃)

(1.1 equivalents) in anhydrous dichloromethane (DCM) at 0 °C.

Addition of Reagents: Add acetyl chloride (1.0 equivalent) dropwise to the stirred

suspension. Then, add a solution of 1,2,4-trimethoxybenzene (1.0 equivalent) in DCM

dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor

the reaction by TLC.

Work-up and Isolation: Carefully pour the reaction mixture into a mixture of crushed ice and

concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and

brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography or recrystallization to yield

the corresponding acetophenone.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the

presence of a Lewis acid. Trifluoromethanesulfonic acid has been shown to be an efficient

catalyst for the alkylation of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols.[9]

[10]

1,2,4-Trimethoxybenzene

Di- or TriarylmethaneAldehyde (RCHO)

TfOH

Catalyst

Click to download full resolution via product page

Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene.

Experimental Protocol: Trifluoromethanesulfonic Acid Catalyzed Alkylation with an Aldehyde

Reaction Setup: To a solution of 1,2,4-trimethoxybenzene (2.0 equivalents) and an

aldehyde (1.0 equivalent) in acetonitrile, add trifluoromethanesulfonic acid (TfOH) (0.1

equivalents) at room temperature.
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Reaction Progression: Stir the mixture at room temperature and monitor the reaction by TLC.

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous

solution of sodium bicarbonate. Extract the mixture with an organic solvent. Wash the

combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Lithiation Reactions
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of

aromatic rings. The methoxy groups in 1,2,4-trimethoxybenzene can direct lithiation to

specific positions, which can then be quenched with various electrophiles to introduce a wide

range of substituents.

1,2,4-Trimethoxybenzene

Lithiated Intermediate

Lithiation

n-Butyllithium Functionalized Product

Quenching

Electrophile (E+)

Click to download full resolution via product page

Lithiation of 1,2,4-trimethoxybenzene and subsequent quenching.

Experimental Protocol: General Procedure for Lithiation and Quenching

Reaction Setup: To a solution of 1,2,4-trimethoxybenzene (1.0 equivalent) in anhydrous

tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to -78 °C.

Lithiation: Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to the solution and stir at

-78 °C for 1-2 hours.
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Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, carbon dioxide, or

an aldehyde) (1.2 equivalents) to the reaction mixture at -78 °C.

Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the

product with an organic solvent, dry the organic layer, and concentrate.

Purification: Purify the crude product by column chromatography.

Application in the Synthesis of Coenzyme Q10
Coenzyme Q10 (CoQ10), also known as ubiquinone, is a vital component of the electron

transport chain in mitochondria.[11] The biosynthesis of the benzoquinone ring of CoQ10

involves precursors that are structurally related to 1,2,4-trimethoxybenzene. While many

synthetic routes to CoQ10 start from different precursors, the core chemistry often involves the

construction of a polysubstituted benzene ring that is subsequently oxidized to the quinone.[12]

[13] 1,2,4-Trimethoxybenzene and its derivatives can serve as valuable starting materials for

the synthesis of the quinone head of CoQ10.

A general synthetic strategy involves the Friedel-Crafts acylation or alkylation of a

trimethoxybenzene derivative followed by further functional group manipulations and ultimately,

oxidation to the quinone.

1,2,4-Trimethoxybenzene
Derivative

Friedel-Crafts Alkylation
with Decaprenyl Side Chain

Functional Group
Modifications Oxidation Coenzyme Q10

Click to download full resolution via product page

Generalized synthetic pathway to Coenzyme Q10.

Conclusion
1,2,4-Trimethoxybenzene is a cornerstone building block in organic synthesis, offering a

versatile platform for the construction of complex and biologically active molecules. Its rich

reactivity, particularly in electrophilic aromatic substitution reactions, provides chemists with a

powerful tool for the synthesis of valuable intermediates. The detailed experimental protocols
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provided in this guide for formylation, Friedel-Crafts reactions, and lithiation highlight the

practical utility of this compound. As research in drug discovery and materials science

continues to advance, the demand for such versatile and reactive building blocks will

undoubtedly grow, further cementing the importance of 1,2,4-trimethoxybenzene in modern

organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b152335#1-2-4-trimethoxybenzene-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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